molecular formula C12H18BrNO4 B13469985 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate

Cat. No.: B13469985
M. Wt: 320.18 g/mol
InChI Key: AWXVFOBCCFYRIH-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a tetrahydropyridine ring

Preparation Methods

The synthesis of 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl bromoacetate under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-Tert-butyl 3-methyl 5-chloro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.

    1-Tert-butyl 3-methyl 5-fluoro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications .

Properties

Molecular Formula

C12H18BrNO4

Molecular Weight

320.18 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,3-dicarboxylate

InChI

InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h7-8H,5-6H2,1-4H3

InChI Key

AWXVFOBCCFYRIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=C1)Br)C(=O)OC

Origin of Product

United States

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